molecular formula C13H8N4O4 B1284484 2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine CAS No. 904816-56-4

2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine

Cat. No.: B1284484
CAS No.: 904816-56-4
M. Wt: 284.23 g/mol
InChI Key: MMVQPOIUCMKICV-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine is a heterocyclic compound that features a unique fusion of benzodioxole and imidazo[1,2-A]pyrimidine rings.

Biochemical Analysis

Biochemical Properties

2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a range of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant binding affinity towards enzymes such as kinases and proteases, which are essential for various cellular processes. The interaction between this compound and these enzymes often results in the modulation of their activity, either through inhibition or activation, depending on the specific enzyme and the context of the interaction .

Cellular Effects

The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as MAP kinases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary modes of action involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has been observed to exhibit changes in stability and degradation, which can impact its efficacy and potency. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, but may undergo degradation when exposed to extreme pH or temperature . Long-term effects on cellular function have also been documented, with prolonged exposure to this compound resulting in sustained alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced cell proliferation and improved metabolic function . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, with specific dosage ranges required to achieve desired therapeutic outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, such as ABC transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins within the cytoplasm and organelles can influence the localization and accumulation of this compound, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to these compartments, where it exerts its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Benzo[1,3]dioxol-5-YL-3-amino-imidazo[1,2-A]pyrimidine.

    Substitution: Various substituted imidazo[1,2-A]pyrimidine derivatives.

    Oxidation: Corresponding quinones.

Scientific Research Applications

2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine is unique due to its specific fusion of benzodioxole and imidazo[1,2-A]pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for further research .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4/c18-17(19)12-11(15-13-14-4-1-5-16(12)13)8-2-3-9-10(6-8)21-7-20-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVQPOIUCMKICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587707
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-56-4
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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